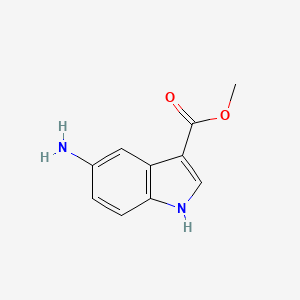
5-氨基-1H-吲哚-3-羧酸甲酯
概述
描述
Methyl 5-amino-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position. The molecular formula of Methyl 5-amino-1H-indole-3-carboxylate is C10H10N2O2.
科学研究应用
Methyl 5-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methyl 5-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known for their biological activity against various disorders in the human body
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including Methyl 5-amino-1H-indole-3-carboxylate, are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known for their diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
Methyl 5-amino-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 5-amino-1H-indole-3-carboxylate, have been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . Additionally, this compound can form hydrogen bonds with various enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Cellular Effects
Methyl 5-amino-1H-indole-3-carboxylate has significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Methyl 5-amino-1H-indole-3-carboxylate may also affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-amino-1H-indole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . Additionally, Methyl 5-amino-1H-indole-3-carboxylate may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-amino-1H-indole-3-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of Methyl 5-amino-1H-indole-3-carboxylate on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of Methyl 5-amino-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which Methyl 5-amino-1H-indole-3-carboxylate exerts its optimal effects .
Metabolic Pathways
Methyl 5-amino-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and efficacy of Methyl 5-amino-1H-indole-3-carboxylate, as well as its potential side effects . Additionally, the interaction of this compound with metabolic enzymes can affect metabolite levels and metabolic flux within cells .
Transport and Distribution
The transport and distribution of Methyl 5-amino-1H-indole-3-carboxylate within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of Methyl 5-amino-1H-indole-3-carboxylate within cells can influence its activity and function, as well as its potential side effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of Methyl 5-amino-1H-indole-3-carboxylate plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of Methyl 5-amino-1H-indole-3-carboxylate within subcellular structures can affect its interactions with biomolecules and its overall biological activity . Additionally, the subcellular distribution of this compound can influence its potential therapeutic applications and side effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-nitroindole-3-carboxylate.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of Methyl 5-amino-1H-indole-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 5-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
相似化合物的比较
Methyl 5-amino-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-nitro-1H-indole-3-carboxylate: Differing by the presence of a nitro group instead of an amino group.
Methyl 5-hydroxy-1H-indole-3-carboxylate: Differing by the presence of a hydroxy group instead of an amino group.
Methyl 5-bromo-1H-indole-3-carboxylate: Differing by the presence of a bromo group instead of an amino group.
Uniqueness: The presence of the amino group at the 5-position imparts unique chemical and biological properties to Methyl 5-amino-1H-indole-3-carboxylate, making it a valuable compound for various applications .
属性
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686747-19-3 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
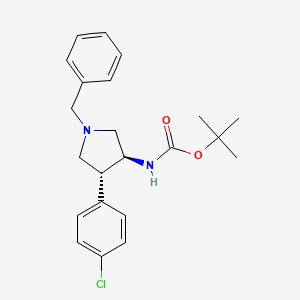

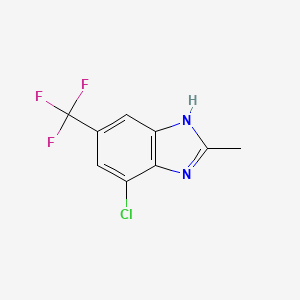

![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)
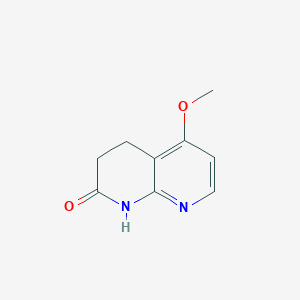
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)


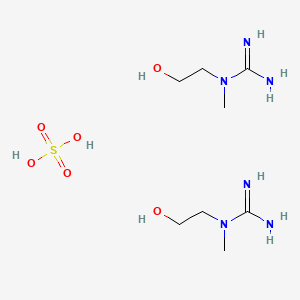
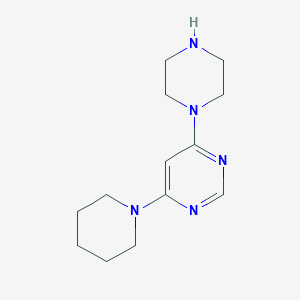
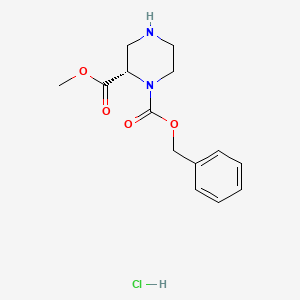
![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)
